molecular formula C22H17FN2O5 B2983497 4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618875-03-9

4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2983497
CAS No.: 618875-03-9
M. Wt: 408.385
InChI Key: HZVSSRCYFQNUHP-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolone ring substituted with fluorobenzoyl, hydroxy, methoxyphenyl, and methylisoxazol groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolone core One common approach is to react a suitable pyrrole derivative with 4-fluorobenzoyl chloride under controlled conditions to form the initial intermediate

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : Various substituents on the aromatic rings can be replaced with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions might involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with multiple targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may bind to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

  • 4-(4-Fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

  • 4-(4-Fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(4-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds. Its ability to interact with multiple targets and pathways makes it a valuable candidate for various applications.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5/c1-12-11-17(24-30-12)25-19(15-5-3-4-6-16(15)29-2)18(21(27)22(25)28)20(26)13-7-9-14(23)10-8-13/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTNIFOBIKJRJD-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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